Suxethonium bromide

Description

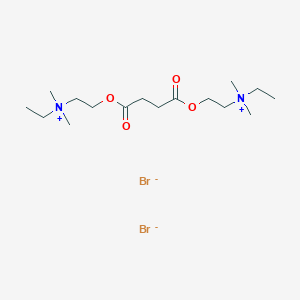

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

111-00-2 |

|---|---|

Molecular Formula |

C16H34Br2N2O4 |

Molecular Weight |

478.3 g/mol |

IUPAC Name |

ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C16H34N2O4.2BrH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

KTZFEWDRQPCZAP-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |

Canonical SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |

Other CAS No. |

63981-96-4 111-00-2 |

Related CAS |

67724-50-9 (Parent) |

Synonyms |

N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide suxethonium suxethonium bromide suxethonium dichloride suxethonium dihydroxide |

Origin of Product |

United States |

Molecular and Receptor Level Pharmacology of Suxethonium Bromide

Mechanistic Elucidation at the Neuromuscular Junction

The primary action of suxethonium (B1209625) bromide occurs at the neuromuscular junction, where it profoundly disrupts the normal process of neurotransmission, leading to muscle paralysis.

Agonist Interactions with Nicotinic Acetylcholine (B1216132) Receptors

Suxethonium bromide functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the motor endplate. Structurally, it resembles two acetylcholine molecules linked together, allowing it to bind to the same receptor sites as the endogenous neurotransmitter. This binding mimics the action of acetylcholine, initiating a conformational change in the receptor protein.

The interaction of suxethonium with nAChRs is characterized by its high affinity and persistent binding. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, suxethonium is not readily broken down by this enzyme. This resistance to degradation leads to a prolonged activation of the nAChRs.

| Receptor Interaction | Key Characteristics |

| Binding Site | Nicotinic Acetylcholine Receptors (nAChRs) on the motor endplate |

| Action | Agonist; mimics the effect of acetylcholine |

| Affinity | High |

| Duration of Binding | Prolonged due to resistance to acetylcholinesterase |

Motor Endplate Depolarization Dynamics

The binding of this compound to nAChRs triggers the opening of the receptor's associated ion channel. This opening leads to a rapid and sustained depolarization of the motor endplate. The initial depolarization is often associated with transient, uncoordinated muscle contractions known as fasciculations. These are a direct result of the initial excitatory effect of the drug on the muscle fibers.

Following this initial phase, the persistent depolarization of the motor endplate prevents the membrane from repolarizing. A membrane must repolarize to be able to respond to subsequent nerve impulses. By maintaining the endplate in a depolarized state, this compound effectively renders the neuromuscular junction unresponsive to further stimulation by acetylcholine.

Characterization of Depolarization-Induced Blockade (Phase I Block)

The state of neuromuscular blockade induced by the persistent depolarization is known as a Phase I block. During this phase, the continued presence of the agonist (suxethonium) at the receptor site maintains the membrane potential at a level less negative than the resting potential. This sustained depolarization leads to the inactivation of voltage-gated sodium channels in the muscle membrane adjacent to the endplate.

Because these sodium channels are essential for the propagation of the action potential along the muscle fiber, their inactivation prevents the muscle from contracting in response to nerve stimulation. The key feature of a Phase I block is therefore a flaccid paralysis that follows the initial fasciculations.

Ion Channel Permeability and Cationic Flux Mechanisms (Sodium Influx, Potassium Efflux)

The opening of the nAChR ion channel by this compound is non-selective for cations, allowing the passage of both sodium (Na+) and potassium (K+) ions. The primary ionic movement responsible for depolarization is the influx of sodium ions into the muscle cell, driven by the electrochemical gradient.

Simultaneously, there is an efflux of potassium ions from the intracellular to the extracellular space. Due to the prolonged opening of the ion channels caused by suxethonium, this potassium efflux can be significant. This sustained leakage of intracellular potassium is the underlying mechanism for the potential increase in serum potassium levels observed with the use of this compound.

Pharmacodynamic Investigations in Preclinical Models

Preclinical studies utilizing in vitro and ex vivo preparations have been instrumental in characterizing the pharmacodynamic properties of this compound, particularly its onset of action.

Onset Characteristics in in vitro and ex vivo Preparations

Studies on isolated nerve-muscle preparations, such as the rat phrenic nerve-diaphragm and the mouse triangularis sterni, have provided valuable insights into the onset of action of this compound. In these controlled environments, the application of suxethonium leads to a neuromuscular block with a characteristically "fairly sharp onset".

While precise, quantitative data on the concentration-dependent onset times in these specific preparations are not extensively detailed in publicly available literature, the qualitative descriptions consistently point to a rapid initiation of neuromuscular blockade. The onset of action is influenced by the concentration of suxethonium applied to the preparation.

| Preparation | Onset Characteristic |

| Rat Phrenic Nerve-Diaphragm | Fairly sharp onset of neuromuscular block |

| Mouse Triangularis Sterni | Rapid initiation of effect on nerve ending waveforms |

It is understood that higher concentrations lead to a more rapid saturation of nicotinic acetylcholine receptors and, consequently, a faster onset of the depolarizing block. These preclinical models are crucial for understanding the fundamental pharmacodynamics of the compound, independent of systemic factors like distribution and metabolism that are present in in vivo studies.

Recovery Profile and Underlying Mechanisms in Experimental Systems

The recovery from neuromuscular blockade induced by this compound is notably rapid, a characteristic primarily governed by its swift enzymatic degradation in the plasma. The principal mechanism underlying this recovery is the hydrolysis of suxethonium by plasma butyrylcholinesterase (BChE), also known as pseudocholinesterase. This enzymatic process is highly efficient in most individuals, leading to a short duration of action, typically lasting only a few minutes. nih.govwikipedia.org

The metabolic breakdown occurs in two steps. Initially, BChE hydrolyzes suxethonium into succinylmonocholine (B1203878) and choline (B1196258). wikipedia.org Succinylmonocholine is a significantly weaker neuromuscular blocking agent, and its subsequent, slower hydrolysis into succinic acid and choline effectively terminates the neuromuscular block. wikipedia.org

Experimental studies have shown that the rate of recovery is critically dependent on the activity of plasma BChE. In models or subjects with normal enzyme function, the paralytic effects of suxethonium recede quickly. However, in systems where BChE levels are significantly reduced or where atypical genetic variants of the enzyme are present, the recovery is markedly prolonged. nih.govwikipedia.org This is because the drug is not hydrolyzed efficiently, allowing it to persist at the neuromuscular junction and prolonging the depolarization blockade. nih.gov Research in canines has demonstrated that recovery has a rapid onset, although the duration of paralysis and the rate of recovery can be prolonged with higher doses. nih.gov

Influence on Muscle Physiology and Function in Research Models

This compound exerts a biphasic influence on muscle physiology in research models, beginning with transient stimulation followed by a persistent blockade of neuromuscular transmission.

Contractile Properties of Skeletal Muscle Fibers

Upon administration, suxethonium initially mimics acetylcholine at the motor endplate, leading to a generalized depolarization of the muscle fiber membrane. This initial depolarization triggers the release of calcium from the sarcoplasmic reticulum, resulting in transient, uncoordinated muscle contractions known as fasciculations. nih.gov Following this initial excitatory phase, the membrane remains in a state of persistent depolarization. This sustained depolarization leads to the inactivation of voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation by acetylcholine and resulting in flaccid paralysis. derangedphysiology.com

In research models involving denervated skeletal muscle, the response to suxethonium is markedly different. Denervated muscles exhibit a phenomenon known as "denervation hypersensitivity," where acetylcholine receptors proliferate across the entire muscle membrane, not just at the endplate. In these models, administration of suxethonium can produce a sustained, prolonged contraction of the muscle lasting several minutes, in contrast to the flaccid paralysis seen in innervated muscle. scirp.org

Mechanisms of Muscle Force Generation

The initial generation of muscle force following suxethonium administration is a direct consequence of its agonist activity at the nicotinic acetylcholine receptor. The binding of suxethonium opens the receptor's ion channel, causing an influx of sodium ions that depolarizes the motor endplate. nih.govderangedphysiology.com If this depolarization reaches the threshold, it triggers a propagated action potential along the muscle fiber, leading to calcium release and muscle contraction, manifesting as fasciculations. derangedphysiology.com

However, the primary effect of suxethonium is the subsequent blockade of force generation. Because suxethonium is not rapidly hydrolyzed by acetylcholinesterase at the neuromuscular junction, it causes a persistent depolarization of the endplate region. nih.gov This sustained partial depolarization (to a membrane potential of approximately -30 to -60 mV) maintains voltage-gated sodium channels in an inactivated state. derangedphysiology.com As a result, the muscle fiber cannot repolarize and respond to subsequent nerve impulses, thereby inhibiting further action potential generation and, consequently, preventing sustained muscle force generation, which leads to paralysis. derangedphysiology.com Studies on the adductor pollicis muscle have shown that suxethonium induces a partial but transient blockade of contractile force in response to both single and train-of-four nerve stimuli. drugbank.com

Pharmacokinetic Profiling in Experimental Systems

Enzymatic Metabolism by Butyrylcholinesterase (Pseudocholinesterase)

The pharmacokinetics of this compound are dominated by its rapid and extensive metabolism by butyrylcholinesterase (BChE) in the plasma. nih.govwikipedia.org This enzyme is responsible for the drug's short duration of action. The hydrolysis process breaks down suxethonium into succinylmonocholine and then further into succinic acid and choline, which are pharmacologically less active at the neuromuscular junction. wikipedia.org

Research comparing the enzymatic activity across different species has revealed significant variability in the rate of suxethonium hydrolysis. These differences are attributed not only to enzyme concentration but also to variations in the enzyme's affinity for suxethonium and the stability of the intermediate enzyme-substrate complex. oup.com For instance, plasma from humans (with usual cholinesterase) and monkeys hydrolyzes suxethonium more rapidly than plasma from cats, dogs, or rats. oup.com This variation is a critical factor in extrapolating findings from animal models to human systems. Genetic variants of BChE, such as atypical or fluoride-resistant cholinesterase, also lead to a significantly slower rate of hydrolysis. oup.com

Table 1: Comparative Rates of Suxethonium Hydrolysis by Plasma Butyrylcholinesterase in Different Species

This table illustrates the relative speed of suxethonium metabolism across various species as reported in experimental findings.

| Species/Enzyme Type | Relative Rate of Hydrolysis |

|---|---|

| Monkey | Faster |

| Human (Usual) | Faster |

| Cat | Slower |

| Dog | Slower |

| Rat | Slower |

| Human (Atypical) | Much Slower |

Data sourced from experimental research on the hydrolysis of suxethonium by different types of plasma. oup.com

Apparent Volume of Distribution in Animal Models

Determining the apparent volume of distribution (Vd) for suxethonium in experimental models is challenging due to its rapid hydrolysis in blood samples, which complicates accurate measurement of plasma concentrations. derangedphysiology.com From its chemical properties (low lipid solubility), it is inferred that the drug is primarily confined to the body's water compartments. derangedphysiology.com

Pharmacokinetic studies conducted in canine models have provided some insight into this parameter. In dogs, suxethonium exhibits a very short distribution half-life of less than one minute, indicating rapid movement from the plasma into other compartments. nih.gov While specific Vd values from this study are not detailed in the abstract, the research confirms that pharmacokinetic parameters, including volume of distribution, have been determined in this animal model. nih.gov

Table 2: Key Pharmacokinetic Findings for Suxethonium in the Canine Model

This table summarizes key pharmacokinetic parameters of this compound as determined in studies using dogs as the experimental model.

| Pharmacokinetic Parameter | Finding in Canine Model | Reference |

|---|---|---|

| Distribution Half-Life | < 1 minute | nih.gov |

Excretion Pathways in Preclinical Studies

The elimination of this compound from the body in preclinical models is predominantly characterized by its rapid metabolic breakdown rather than direct excretion of the unchanged parent compound. The primary route of clearance is enzymatic hydrolysis in the plasma, with renal excretion playing a secondary role, particularly for the resulting metabolites.

Metabolic Degradation

The defining feature of suxethonium's pharmacokinetics is its swift degradation by plasma cholinesterases, also known as pseudocholinesterases or butyrylcholinesterase. derangedphysiology.comnih.gov This process is not reliant on major organ systems like the liver or kidneys for the initial breakdown of the parent drug. derangedphysiology.com

The hydrolysis occurs in a two-step process:

Suxethonium is first metabolized into succinylmonocholine and choline. derangedphysiology.comnih.gov

Succinylmonocholine is then further hydrolyzed to succinic acid and choline. derangedphysiology.comnih.gov

This rapid enzymatic action in the plasma is the main reason for the compound's short duration of effect. msdvetmanual.comwikipedia.org In most species, this hydrolysis is efficient, leading to a very short plasma half-life. msdvetmanual.comnih.gov

Renal Excretion

Direct renal clearance of the intact suxethonium molecule is minimal. derangedphysiology.com Studies suggest that only a small fraction, estimated to be around 10%, of the administered dose is excreted unchanged by the kidneys. wikipedia.org However, the kidneys are crucial for eliminating the metabolites produced during hydrolysis (succinylmonocholine, succinic acid, and choline).

In preclinical subjects with congenitally deficient or inhibited pseudocholinesterase activity, the reliance on renal clearance for eliminating the parent drug increases significantly. derangedphysiology.com In such cases, the elimination process is considerably slower. derangedphysiology.com

The following table summarizes the primary and secondary excretion pathways for suxethonium identified in preclinical research.

| Pathway | Mechanism | Key Molecules Involved | Significance |

| Primary Pathway: Metabolic Hydrolysis | Enzymatic degradation in the plasma. derangedphysiology.comnih.gov | Butyrylcholinesterase (Pseudocholinesterase). derangedphysiology.comnih.gov | Accounts for the vast majority of drug clearance and is responsible for the short duration of action. derangedphysiology.comwikipedia.org |

| Secondary Pathway: Renal Clearance | Glomerular filtration and potentially tubular secretion. derangedphysiology.commerckvetmanual.com | Unchanged Suxethonium; Metabolites (Succinylmonocholine, Succinic Acid, Choline). derangedphysiology.comnih.govwikipedia.org | Minor route for the parent drug but the primary route for its metabolites. Becomes more important in cases of enzyme deficiency. derangedphysiology.com |

Chemical Synthesis and Structure Activity Relationships Sar of Suxethonium Bromide

Synthetic Methodologies and Chemical Pathways

The synthesis of suxethonium (B1209625), a bis-quaternary ammonium (B1175870) compound, is conceptually straightforward, reflecting its structure as a dimer of a choline-like molecule linked by a succinic acid ester. One common synthetic approach involves the reaction between a derivative of succinic acid and a choline (B1196258) derivative. smolecule.comuogqueensmcf.com

A prominent method utilizes succinyl chloride (the diacyl chloride of succinic acid) and a pre-quaternized choline analog, such as N,N,N-triethyl-2-hydroxyethanaminium bromide. The reaction is an esterification where the hydroxyl groups of two choline-like molecules react with the acyl chloride groups of one succinyl chloride molecule. This condensation reaction results in the formation of the suxethonium dication with the elimination of two molecules of hydrogen chloride.

Alternatively, synthesis can be achieved through a multi-step process. One pathway involves the esterification of succinic anhydride (B1165640) with dimethylaminoethanol, which produces an intermediate that is then quaternized. researchgate.net For suxethonium specifically, which has ethyl groups on the nitrogens rather than the methyl groups of suxamethonium (succinylcholine), the corresponding N,N-diethylethanolamine would be used. The final step involves quaternization with an ethylating agent, such as ethyl bromide, to form the two quaternary ammonium heads, yielding suxethonium bromide. wfsahq.org Reaction conditions for these types of esterifications often involve heating the reactants in a suitable organic solvent under reflux to drive the reaction to completion. smolecule.com

Another documented synthetic route involves fusing choline iodide with succinic anhydride by heating the mixture, which results in the formation of succinylmonocholine (B1203878). umin.ac.jp To create the bis-choline ester structure of suxethonium, further reaction with another choline equivalent would be necessary.

Achieving the high degree of purity required for research applications and detailed pharmacological studies necessitates advanced purification techniques. Since this compound is a salt, crystallization is a primary method for purification. smolecule.com The crude product obtained from synthesis is often dissolved in a minimal amount of a suitable hot solvent or solvent mixture, from which it recrystallizes upon cooling, leaving impurities behind in the mother liquor. The choice of solvents is critical and may involve mixtures such as methanol/acetone/diethyl ether. umin.ac.jp

For separating ionic compounds like quaternary ammonium salts, chromatographic techniques are highly effective. Ion-exchange chromatography is particularly well-suited for this purpose. This method separates molecules based on their charge, making it ideal for isolating the dicationic suxethonium from non-ionic or singly-charged impurities. Column chromatography using silica (B1680970) gel is also a standard method for purifying organic compounds, though special considerations are needed for highly polar, charged molecules. ccspublishing.org.cngoogle.com

For analytical and quantitative purposes, such as measuring concentrations in biological samples, methods like high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS), are indispensable. researchgate.net These techniques provide excellent separation and highly sensitive detection, ensuring the purity and identity of the compound. researchgate.net

Structural Design Principles and Analog Development

The pharmacological activity of this compound is rooted in its remarkable structural resemblance to the endogenous neurotransmitter, acetylcholine (B1216132) (ACh). derangedphysiology.comjapsonline.com Suxethonium is essentially two acetylcholine molecules linked together through their acetyl groups. smolecule.comjapsonline.comnih.gov This design principle of molecular mimicry allows it to bind to and activate the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. derangedphysiology.comderangedphysiology.com

The key features of acetylcholine that suxethonium emulates are the positively charged quaternary ammonium head and the ester linkage. The two quaternary ammonium groups on suxethonium mimic the single cationic head of ACh, which is electrostatically attracted to anionic sites on the two α-subunits of the nAChR. derangedphysiology.comsaica.com.au This binding is what initiates the depolarization of the motor endplate. derangedphysiology.com The flexible chain connecting the two ends of suxethonium allows it to effectively span the distance between the two binding sites on the receptor. nih.gov

| Structural Feature | Acetylcholine | This compound | Significance for Receptor Binding |

|---|---|---|---|

| Cationic Head(s) | One quaternary ammonium group | Two quaternary ammonium groups | Binds to anionic sites on the α-subunits of the nicotinic acetylcholine receptor. derangedphysiology.comsaica.com.au |

| Ester Linkage(s) | One | Two (part of the succinyl linker) | Contributes to the correct spatial orientation for receptor interaction. |

| Overall Structure | Small, flexible monomer | Flexible bis-quaternary dimer | Acts as an agonist, capable of binding to both ACh binding sites on the receptor simultaneously. derangedphysiology.com |

The presence of two quaternary ammonium groups is a defining and critical feature for the biological activity of suxethonium and other related neuromuscular blocking agents. japsonline.comresearchgate.net These moieties, being permanently positively charged regardless of physiological pH, are fundamental to the molecule's interaction with its biological target.

The primary role of the cationic heads is to guide the molecule to the nAChR and facilitate the initial binding. saica.com.au The surface of the nAChR, particularly in the region of the acetylcholine binding sites on the alpha subunits, is negatively charged. The strong electrostatic attraction between the positive quaternary ammonium groups and these anionic sites is the crucial first step for the drug's action. saica.com.au

Furthermore, the presence of these charged groups makes the suxethonium molecule highly polar. This polarity restricts its movement across lipid membranes, such as the blood-brain barrier, ensuring its effects are confined to the periphery, primarily the neuromuscular junction. The bis-quaternary structure is a common feature among many neuromuscular blockers, both depolarizing and non-depolarizing, highlighting its importance for potent activity at the nAChR. japsonline.comnih.gov Studies have confirmed that the ammonium ion determinants are the key binding sites (epitopes) for IgE-mediated allergic reactions to these drugs, further underscoring their biological significance. nih.gov

The distance separating the two quaternary ammonium groups (the inter-onium distance) is a critical factor in determining the potency and nature of neuromuscular blockade. Research into polymethylene bis-quaternary ammonium salts, known as the "methonium" series, revealed that this distance dictates the compound's specificity and activity. saica.com.aucambridge.org

For depolarizing agents like suxethonium and decamethonium (B1670452) (which has a simple ten-carbon chain), an optimal inter-onium distance allows the molecule to effectively bridge the two anionic binding sites on the nAChR α-subunits. saica.com.auresearchgate.net This optimal distance for potent neuromuscular blockade is approximately 1.4 nm, which corresponds to a flexible chain of about 10 atoms. saica.com.auresearchgate.net This is often referred to as the "C10" structure, exemplified by decamethonium. nih.gov Suxethonium, with its succinyl linker, also achieves this approximate spacing, allowing for its potent depolarizing action. japsonline.comoup.com

In contrast, shorter inter-onium distances, such as those seen in hexamethonium (B1218175) (a six-carbon chain), result in compounds that preferentially block nicotinic receptors at autonomic ganglia rather than the neuromuscular junction. derangedphysiology.comsaica.com.au

| Compound Series | Number of Atoms in Linker Chain | Approximate Inter-onium Distance | Primary Pharmacological Activity |

|---|---|---|---|

| Hexamethonium | 6 (as -CH₂) | ~0.9 nm | Ganglionic Blockade. saica.com.au |

| Decamethonium | 10 (as -CH₂) | ~1.4 nm | Neuromuscular Blockade (Depolarizing). researchgate.netnih.gov |

| Suxamethonium/Suxethonium | 10 (as -O-CO-CH₂-CH₂-CO-O-) | ~1.4 nm | Neuromuscular Blockade (Depolarizing). researchgate.netoup.com |

| Pancuronium (B99182) | Rigid Steroid Nucleus | ~1.1 nm | Neuromuscular Blockade (Non-depolarizing). nih.govcambridge.org |

The flexibility of the linking chain also plays a role; flexible molecules like suxethonium are contrasted with the bulky, rigid structures of non-depolarizing blockers like pancuronium. saica.com.aunih.gov This structural difference is a key determinant between a depolarizing and a non-depolarizing mechanism of action.

Structure-Activity Relationship Studies

The exploration of this compound's structure-activity relationships (SAR) provides critical insights into the molecular requirements for neuromuscular blockade. By comparing its structure to other related compounds and analyzing the effects of minor chemical alterations, researchers have been able to delineate the features that govern its pharmacological actions. This understanding has been instrumental in the rational design of subsequent generations of neuromuscular blocking agents.

Comparative Structural Analysis with Other Methonium Compounds (e.g., Decamethonium, Hexamethonium)

Suxethonium belongs to the broader class of methonium compounds, which are characterized by two quaternary ammonium (—N⁺(CH₃)₃) head groups separated by a carbon chain. The length and nature of this intervening chain are critical determinants of their pharmacological activity. A comparative analysis with decamethonium and hexamethonium reveals a fundamental principle of SAR in this class. saica.com.aunih.gov

Decamethonium, which has ten methylene (B1212753) (—CH₂) groups separating the two quaternary nitrogens, is a potent depolarizing neuromuscular blocking agent. nih.gov Hexamethonium, with only six methylene groups, primarily acts as a ganglionic blocker with weak neuromuscular effects. saica.com.auderangedphysiology.com This demonstrates that the inter-quaternary distance is a key factor in receptor specificity. Optimal neuromuscular blocking activity in the simple polymethylene series is achieved with a 10-carbon chain, as seen in decamethonium, which allows the molecule to effectively span the binding sites on the nicotinic acetylcholine receptor at the motor endplate. saica.com.au

Suxethonium, like the clinically more common suxamethonium (succinylcholine), is structurally a dimer of acetylcholine linked at the acetyl ends. derangedphysiology.comjapsonline.com It shares the bis-quaternary ammonium structure with decamethonium but incorporates two ester linkages within the central chain. This makes the molecule more flexible than the rigid decamethonium and, crucially, susceptible to hydrolysis by plasma cholinesterases, a feature that significantly shortens its duration of action. derangedphysiology.com While decamethonium's action is terminated primarily by renal excretion, suxethonium's breakdown is enzymatic. The fundamental similarity—two quaternary heads separated by a chain of approximately 10 atoms in length—underlies their shared mechanism as depolarizing neuromuscular blockers. saica.com.auderangedphysiology.com

Interactive Table: Structural and Functional Comparison of Methonium Compounds

| Compound | Chemical Structure | Inter-quaternary Chain | Primary Pharmacological Action | Key Structural Feature |

| Suxethonium | Bis-quaternary ammonium | Flexible diester chain | Depolarizing Neuromuscular Blocker | Two ester groups, ethyl groups on choline moieties |

| Decamethonium | Bis-quaternary ammonium | 10-carbon polymethylene | Depolarizing Neuromuscular Blocker nih.gov | Optimal 10-carbon interonium distance saica.com.au |

| Hexamethonium | Bis-quaternary ammonium | 6-carbon polymethylene | Ganglionic Blocker saica.com.auderangedphysiology.com | Shorter 6-carbon interonium distance |

| Suxamethonium | Bis-quaternary ammonium | Flexible diester chain | Depolarizing Neuromuscular Blocker derangedphysiology.com | Two ester groups, methyl groups on choline moieties |

Impact of Subtle Structural Modifications on Pharmacological Profiles

The pharmacological profile of suxethonium is best understood by comparing it to its close analogue, suxamethonium (succinylcholine). The only difference between suxethonium and suxamethonium is the substitution of ethyl groups for methyl groups on the non-quaternary nitrogen of the choline moieties before quaternization. This seemingly minor modification has a discernible impact on the drug's activity.

The introduction of the bulkier ethyl groups in suxethonium compared to the methyl groups in suxamethonium can influence the molecule's affinity for the nicotinic acetylcholine receptor and its rate of hydrolysis by plasma cholinesterases. Generally, increasing the bulk of the N-alkyl substituents in this class of compounds can lead to a decrease in potency. The precise quantitative differences in potency and duration of action between suxethonium and suxamethonium are a direct consequence of this subtle structural change, highlighting the high degree of steric sensitivity at the neuromuscular junction receptor.

Another critical structural feature is the ester linkage. The presence of these bonds renders the molecule biodegradable, a significant departure from the metabolically stable decamethonium. nih.gov This susceptibility to enzymatic breakdown is a designed-in feature that leads to a shorter duration of action, a desirable clinical characteristic that was sought after following the experiences with longer-acting agents. nih.gov

Role in the Development of Steroidal and Nonsteroidal Neuromuscular Blocking Agents

The development and study of early depolarizing agents like suxethonium, suxamethonium, and decamethonium were pivotal in guiding the synthesis of more advanced neuromuscular blocking agents. japsonline.com The knowledge gained from their SAR provided a blueprint for the design of newer, non-depolarizing drugs with improved pharmacological profiles. eurekaselect.comnih.gov

Informing the Design of Non-Steroidal Agents: The success of bis-quaternary structures like suxethonium and decamethonium reinforced the concept that two cationic centers separated by a specific distance were optimal for high-potency neuromuscular blockade. saica.com.au This principle was directly applied in the development of non-steroidal, non-depolarizing agents like atracurium (B1203153) and mivacurium (B34715). eurekaselect.comdrugbank.com These molecules are also large, bis-quaternary compounds, but they feature more complex and rigid spacers between the nitrogen atoms. For instance, atracurium incorporates ester and isoquinoline (B145761) groups. The design aimed to create molecules that would act as competitive antagonists rather than agonists, binding to the receptor without activating it, while retaining the biodegradable ester linkages pioneered in the suxamethonium series to ensure a predictable and metabolism-dependent duration of action. nih.govnih.gov

Informing the Design of Steroidal Agents: The development of steroidal neuromuscular blockers also benefited from the lessons learned from suxethonium and its relatives. Pancuronium, the first clinically successful steroidal agent, was synthesized by incorporating two acetylcholine-like fragments into a rigid steroid nucleus. medigraphic.com This design strategy explicitly used the acetylcholine structure—of which suxethonium is a dimer—as a template. The steroid skeleton served as a rigid spacer to hold the two quaternary ammonium groups at an optimal distance for receptor binding, mimicking the inter-quaternary distance of potent agents like decamethonium but with a structure that favored competitive antagonism. eurekaselect.comdrugbank.com Later steroidal agents, such as vecuronium (B1682833) and rocuronium (B1662866), were modifications of the pancuronium structure, designed to further refine the onset and duration of action and minimize side effects. nih.gov

In essence, the early methonium compounds, including suxethonium, served as essential chemical probes. They helped establish the fundamental structural requirements for interaction with the nicotinic receptor at the neuromuscular junction, paving the way for the rational design of the safer and more controllable non-depolarizing agents that constitute the majority of neuromuscular blockers used today. eurekaselect.comnih.gov

Advanced Research Methodologies for Suxethonium Bromide Analysis

Analytical Techniques for Compound Characterization and Quantification in Research

A variety of analytical techniques are employed to ensure the identity, purity, and concentration of suxethonium (B1209625) bromide. These methods are crucial for quality control and research applications.

Spectrophotometric Assays for Quantitative Determination

Spectrophotometry offers a straightforward and sensitive approach for the quantitative analysis of suxethonium bromide. One method involves the formation of an ion-pair complex between the drug and a dye, such as eosin (B541160) Y. The absorbance of this complex can be measured at a specific wavelength to determine the concentration of this compound. For instance, a study demonstrated a linear relationship between absorbance and concentration in the range of 0.5 to 15 µg/ml, with a formation constant of 3.5 × 10⁴ and a Gibbs free energy change of -2.5 × 10⁴ J/mol. researchgate.net Another approach utilizes the complexation of succinylcholine (B1214915) with p-sulfonatocalixarene, which can be measured spectrophotometrically to quantify the drug. nih.gov This method showed a linear range from 1.0x10⁻⁵ to 18.0 x10⁻⁵ mol L⁻¹ with a detection limit of 7.3x10⁻⁶ mol L⁻¹. researchgate.net

Kinetic spectrophotometry presents another avenue for determination. This technique can be based on the catalytic effect of the compound on an indicator reaction, such as the oxidation of 3,3',5,5'-tetramethylbenzidine. researchgate.net These spectrophotometric methods provide a cost-effective and accessible means for routine quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessments

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of this compound. moravek.com It excels at separating the active pharmaceutical ingredient (API) from its impurities and degradation products. moravek.com A validated stability-indicating HPLC method allows for the accurate quantification of this compound in the presence of its degradants. researchgate.netnih.gov

One such method utilized a C18 column with an isocratic mobile phase of 100% water and UV detection at 218 nm. researchgate.netnih.gov The method was validated for linearity, with a correlation coefficient greater than 0.999 in the concentration range of 5 to 40 mg/mL. researchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) were found to be 0.8 and 0.9 mg/mL, respectively. researchgate.netnih.gov The precision of the method was demonstrated by low relative standard deviations for intraday (1.3-1.7%) and interday (0.1-2.0%) measurements. researchgate.netnih.gov Accuracy was confirmed with recovery values between 99.5% and 101.2%. researchgate.netnih.gov

HPLC is not only crucial for purity testing but also for monitoring the stability of this compound solutions over time and under various storage conditions. moravek.comresearchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase | 100% Water (Isocratic) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 218 nm |

| Linearity Range | 5 - 40 mg/mL |

| Correlation Coefficient | > 0.999 |

| Limit of Detection (LOD) | 0.8 mg/mL |

| Limit of Quantitation (LOQ) | 0.9 mg/mL |

| Intraday Precision (RSD) | 1.3 - 1.7% |

| Interday Precision (RSD) | 0.1 - 2.0% |

| Accuracy (Recovery) | 99.5 - 101.2% |

Capillary Electrophoresis with Enhanced Detection (e.g., Contactless Conductivity Detection)

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of ionic compounds like this compound. When coupled with a capacitively coupled contactless conductivity detector (C⁴D), it provides a simple and rapid method for determination. nih.gov This detector measures the electrical conductivity of the solution within the capillary without direct contact, making it robust and easy to use. nih.gov

A developed CE-C⁴D method for suxamethonium (the active cation in this compound) employed a hydro-organic background electrolyte (BGE) consisting of 100mM Tris-acetate buffer (pH 4.2) and acetonitrile (B52724) (90:10, v/v). researchgate.netnih.gov This composition helps to reduce the adsorption of the analyte onto the capillary wall. nih.gov The analysis is performed in a fused silica (B1680970) capillary under a high applied voltage (e.g., 30kV). researchgate.netnih.gov This method allows for the complete separation of suxamethonium from its main degradation product, choline (B1196258), and other ions like sodium in under 4 minutes. nih.gov

The validation of this CE-C⁴D method demonstrated excellent trueness values (98.8% to 101.1%), repeatability (0.7-1.3% RSD), and intermediate precision (1.2-1.6% RSD). nih.gov

Table 2: Capillary Electrophoresis Method Details for Suxamethonium Analysis

| Parameter | Description |

| Technique | Capillary Electrophoresis with Contactless Conductivity Detection (CE-C⁴D) |

| Background Electrolyte (BGE) | 100mM Tris-acetate buffer (pH 4.2) and acetonitrile (90:10, v/v) |

| Applied Voltage | 30 kV |

| Capillary | Fused silica, 50 µm internal diameter |

| Separation Time | < 4 minutes |

| Validated Trueness | 98.8% - 101.1% |

| Repeatability (RSD) | 0.7 - 1.3% |

| Intermediate Precision (RSD) | 1.2 - 1.6% |

Mass Spectrometry Applications in Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. It provides information about the molecular weight and structure of the compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly specific and sensitive analytical method. umin.ac.jp

In the context of suxethonium analysis, LC-MS has been used to investigate the stability and adsorption of suxethonium and its primary hydrolysis product, succinylmonocholine (B1203878). researchgate.net MS can also be used for identification purposes in complex matrices. For instance, gas chromatography-mass spectrometry (GC-MS) has been employed in toxicological screenings to identify suxamethonium and its metabolites. nih.gov The fragment ions observed in the mass spectrum provide a unique fingerprint for the compound, allowing for its unambiguous identification. umin.ac.jp

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative analysis and separation of compounds like this compound. analyticaltoxicology.com It is a simple, cost-effective, and rapid method for identifying a substance and assessing its purity by separating it from related substances. analyticaltoxicology.comnihs.go.jp

For the analysis of this compound, a sample solution is spotted onto a TLC plate coated with a stationary phase, such as silica gel or cellulose. nihs.go.jp The plate is then developed in a chamber with a suitable mobile phase. nihs.go.jp For example, a mixture of chloroform, methanol, and ammonia (B1221849) solution (30:8:1) can be used for development on a silica gel plate. nihs.go.jp After development, the separated spots can be visualized under UV light (e.g., at 254 nm) or by spraying with a visualizing agent like platinic chloride-potassium iodide TS, which produces a characteristic colored spot. nihs.go.jpnihs.go.jp The R_f value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) is a characteristic parameter used for identification. nihs.go.jp

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is crucial for ensuring the quality and integrity of drug substances and products over their shelf life. thetruthpill.in A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. science.gov For this compound, which is susceptible to hydrolysis, such methods are particularly important.

The development process involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation. science.govhumanjournals.com The analytical method, typically HPLC, must be able to separate the intact drug from all the degradation products formed under these stress conditions. humanjournals.comfrontiersin.org The validation of a stability-indicating method includes assessing parameters like specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines. nih.govhumanjournals.com

A validated stability-indicating HPLC method for suxethonium solution for injection demonstrated that the drug remained stable, retaining at least 95% of its initial concentration, for 17 days when stored at ambient temperature (22°C-26°C). researchgate.netnih.gov This type of data is essential for establishing appropriate storage conditions and shelf-life for pharmaceutical preparations of this compound.

Validation Protocols for Research-Grade Compound Stability and Degradation

The stability of this compound in pharmaceutical solutions is a critical factor for research accuracy. Validation protocols, often guided by International Conference on Harmonisation (ICH) guidelines, are employed to establish a stability-indicating method. nih.gov These protocols typically involve forced degradation studies under various stress conditions to ensure the analytical method can accurately separate the intact drug from its degradation products. researchgate.nethumanjournals.com

A key aspect of these protocols is the development of a reliable chromatographic method, such as high-performance liquid chromatography (HPLC). nih.gov Validation of the HPLC method includes assessing its linearity, limits of detection (LOD) and quantitation (LOQ), precision (intraday and interday), accuracy, and robustness. nih.gov For instance, a study assessing the stability of a suxethonium solution demonstrated linearity in a concentration range of 5 to 40 mg/mL with a high correlation coefficient (>0.999). nih.gov The LOD and LOQ were determined to be 0.8 and 0.9 mg/mL, respectively. nih.gov The precision was confirmed with a relative standard deviation of less than 2.1% for both intraday and interday analyses, and accuracy was established with recovery values between 99.5% and 101.2%. nih.gov

Stability is often assessed at different temperatures. For example, suxethonium compositions may be stored at temperatures ranging from 2°C to 30°C. epo.org Studies have shown that storage at ambient temperatures (22°C–26°C) for 17 days can result in the retention of at least 95% of the original suxamethonium concentration. nih.gov The pH of the solution is also a critical parameter, as degradation is known to be faster at a pH of 5.0 compared to 3.5. google.com

Table 1: Example Validation Parameters for this compound Stability Analysis

| Parameter | Specification/Finding | Reference |

|---|---|---|

| Linearity Range | 5 to 40 mg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| Limit of Detection (LOD) | 0.8 mg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.9 mg/mL | nih.gov |

| Intraday Precision (%RSD) | 1.3 - 1.7 | nih.gov |

| Interday Precision (%RSD) | 0.1 - 2.0 | nih.gov |

| Accuracy (Recovery %) | 99.5% - 101.2% | nih.gov |

Characterization and Quantification of Degradation Products in Research Formulations

The primary degradation pathway for suxethonium is hydrolysis of its ester bonds. google.com This process yields known degradation products, including succinylmonocholine, choline, and eventually succinic acid. google.comderangedphysiology.com The characterization and quantification of these products are essential for understanding the stability profile of research formulations.

Analytical techniques such as HPLC and capillary electrophoresis are employed for the separation and quantification of these degradation products. google.comresearchgate.net In one method, a complete separation between suxethonium, sodium ions, and the main degradation product, choline, was achieved in under four minutes using capillary electrophoresis. researchgate.net The amount of active substance degradation should correspond to the amount of degradation products that appear in the analysis, ensuring a correct mass balance. epo.org

The pH of the formulation plays a significant role in the rate of degradation. The formation of succinic acid as a degradation product can lower the pH of the solution, which in turn can accelerate the decomposition of suxethonium. google.com To mitigate this, buffering agents like succinic acid may be included in the formulation to maintain a stable pH. google.com For example, a composition might aim to have less than 8% by weight of succinylmonocholine relative to the total weight of suxamethonium chloride. google.com

Table 2: Major Degradation Products of this compound

| Degradation Product | Precursor | Analytical Method |

|---|---|---|

| Succinylmonocholine | Suxethonium | HPLC, Ionic Chromatography |

| Choline | Suxethonium, Succinylmonocholine | HPLC, Ionic Chromatography, Capillary Electrophoresis |

| Succinic Acid | Succinylmonocholine | HPLC, Ionic Chromatography |

Electrophysiological and Pharmacological Assessment Techniques in Research

To understand the neuromuscular effects of this compound, researchers utilize various electrophysiological and pharmacological assessment techniques. These methods provide quantitative data on the degree and characteristics of neuromuscular blockade.

Evoked Electromyographic (EEMG) and Twitch Tension (ETT) Measurements

Evoked electromyography (EEMG) and evoked twitch tension (ETT) are standard methods for monitoring neuromuscular function. nih.gov These techniques involve electrical stimulation of a peripheral nerve, typically the ulnar nerve, and measuring the resulting electrical response (EEMG) or mechanical contraction (ETT) of a muscle, such as the adductor pollicis. nih.goveur.nl

The degree of neuromuscular blockade is quantified by comparing the response after drug administration to a baseline control response. eur.nl For instance, a 95% suppression of the adductor pollicis twitch tension (ED95) is a common metric. uio.no While EEMG and ETT responses generally show good correlation, differences can be observed depending on the specific drug being studied. eur.nl These measurements are often recorded at regular intervals, such as every 10 seconds, to track the onset and recovery from neuromuscular blockade. nih.gov

In comparative studies, the rate of onset and maximum block achieved with suxethonium can be compared to other neuromuscular blocking agents. For example, one study compared the effects of suxethonium and vecuronium (B1682833), noting differences in the rate of onset and maximum block under specific experimental conditions. researchgate.net

Analysis of Spontaneous Frontal Electromyographic (FEMG) Activity

Spontaneous frontal electromyographic (FEMG) activity provides a measure of muscle tone in the forehead and is used to assess the level of consciousness and arousal during anesthesia. nih.govnih.gov Unlike evoked responses, FEMG reflects spontaneous muscle activity.

Research has shown that the behavior of FEMG can differ depending on the type of neuromuscular blocking agent used. nih.gov During recovery from a suxethonium-induced block, an increase in FEMG activity has been observed in all patients once the EEMG has recovered to just 10%. nih.gov This is in contrast to recovery from a vecuronium block, where the median FEMG often remains at baseline levels even after a 50% recovery of the EEMG. nih.gov This suggests that FEMG may be a more sensitive indicator of early neuromuscular recovery when suxethonium is used. nih.gov The facilitation of FEMG by suxethonium may be linked to an arousal effect, potentially caused by increased muscle afferent activity following stimulation of muscle spindles. nih.gov

Table 3: Comparison of Electrophysiological Responses During Recovery

| Neuromuscular Blocker | EEMG Recovery for FEMG Increase | Significance | Reference |

|---|---|---|---|

| Suxethonium | 10% | Increase in FEMG in all patients | nih.gov |

| Vecuronium | 50% | Median FEMG remained at baseline in 8 of 12 patients | nih.gov |

Comparative Preclinical Pharmacology and Benchmark Studies

Suxethonium (B1209625) Bromide as a Reference Standard for Neuromuscular Blocking Agents

Due to its well-characterized effects, suxethonium bromide is frequently employed as a reference standard in the preclinical assessment of novel neuromuscular blocking agents (NMBAs). smolecule.com Its rapid onset and short duration of action provide a clear point of comparison for new chemical entities. smolecule.com

Evaluation of Novel Neuromuscular Blocking Agents in Preclinical Models

In the quest for safer and more effective NMBAs, this compound serves as a crucial benchmark. smolecule.comresearchgate.neteurekaselect.com The development of numerous non-depolarizing agents, such as gallamine (B1195388) triethiodide, methocurine, alcuronium (B1664504) chloride, pancuronium (B99182) bromide, vecuronium (B1682833) bromide, pipecuronium (B1199686) bromide, atracurium (B1203153) besylate, doxacurium (B1220649) chloride, mivacurium (B34715) chloride, rocuronium (B1662866) bromide, cisatracurium (B1209417) besylate, and rapacuronium (B1238877) bromide, has been benchmarked against the properties of depolarizing agents like suxethonium. researchgate.neteurekaselect.com Preclinical studies in animal models are fundamental to characterizing the potency, efficacy, and safety of these new compounds relative to established agents like suxethonium. nih.gov

Benchmarking Onset, Duration, and Recovery in Animal Studies

A critical aspect of preclinical evaluation is the characterization of the time course of action of a new NMBA. Animal studies are designed to meticulously measure the onset of neuromuscular blockade, the duration of maximal effect, and the time to recovery. Suxethonium's rapid onset and short duration of action make it an ideal reference for these comparisons. smolecule.comresearchgate.net For instance, studies in pigs have shown that the relative time-course and potency of various NMBAs, including suxethonium, align well with data observed in humans, suggesting the utility of this animal model for preclinical evaluation. nih.gov

Comparative Pharmacological Profiles with Other Depolarizing Agents (e.g., Decamethonium)

Suxethonium belongs to the same class of depolarizing neuromuscular blocking agents as decamethonium (B1670452). derangedphysiology.com Both agents act as agonists at the nicotinic acetylcholine (B1216132) receptor, leading to a sustained depolarization of the motor endplate. derangedphysiology.comwfsahq.org However, there are subtle differences in their pharmacological profiles.

In preclinical studies using rat muscle, both suxethonium and decamethonium induced depolarization at the motor end-plate. nih.gov The depolarization caused by suxethonium was generally well-maintained, whereas the depolarization from decamethonium tended to decrease after reaching its peak, even with continued application of the drug. nih.gov This suggests a more pronounced desensitization effect with decamethonium compared to suxethonium under these experimental conditions. nih.govnih.gov

Comparative Pharmacological Profiles with Non-Depolarizing Agents (e.g., Rocuronium, Pancuronium, Vecuronium) in Preclinical Models

The pharmacological profile of suxethonium is frequently contrasted with that of non-depolarizing agents in preclinical models to highlight their distinct mechanisms of action and clinical characteristics. researchgate.neteurekaselect.comnih.govnih.govderangedphysiology.comwfsahq.orgnih.govnih.govnps.org.aunih.govscispace.comnih.govmedsinfo.com.aunih.govnih.govkoreamed.orgnps.org.au

Comparative Mechanisms of Action

The contrasting mechanisms of receptor interaction lead to different physiological responses and characteristics observed in preclinical and clinical settings.

Suxethonium's Mechanism: Suxethonium, being structurally similar to two joined acetylcholine molecules, acts as an agonist at the postsynaptic nicotinic receptors. wfsahq.org This leads to a prolonged depolarization of the motor endplate, a state known as a Phase I block. derangedphysiology.com During this phase, the muscle cell membrane cannot repolarize, rendering it unresponsive to further stimulation by acetylcholine, resulting in flaccid paralysis. wfsahq.org

Non-Depolarizing Agents' Mechanism: In contrast, non-depolarizing agents like rocuronium, pancuronium, and vecuronium act as competitive antagonists. wfsahq.org They bind to the nicotinic receptors, preventing acetylcholine from binding and thereby preventing depolarization of the motor endplate. derangedphysiology.com The degree of neuromuscular blockade is dependent on the concentration of the non-depolarizing agent at the neuromuscular junction. nih.gov Some non-depolarizing agents are also thought to act on pre-junctional receptors, which can inhibit the mobilization and release of acetylcholine. cambridge.org

The following table summarizes key comparative pharmacological characteristics based on preclinical and clinical studies:

| Feature | Suxethonium (as Suxamethonium) | Rocuronium | Pancuronium | Vecuronium |

| Mechanism of Action | Depolarizing agonist | Non-depolarizing antagonist | Non-depolarizing antagonist | Non-depolarizing antagonist |

| Receptor Interaction | Binds to and activates nicotinic ACh receptors | Competitively blocks nicotinic ACh receptors | Competitively blocks nicotinic ACh receptors | Competitively blocks nicotinic ACh receptors |

| Initial Muscle Response | Fasciculations | No fasciculations | No fasciculations | No fasciculations |

| Onset of Action | Very rapid (approx. 60 seconds) wfsahq.org | Rapid (dose-dependent, can be comparable to suxamethonium at higher doses) jebmh.comnjmr.in | Slower than suxethonium and vecuronium nih.gov | Faster than pancuronium, slower than suxamethonium nih.gov |

| Duration of Action | Short (approx. 10 minutes) wfsahq.org | Intermediate njmr.in | Long nps.org.au | Intermediate nps.org.au |

Comparative Pharmacokinetic and Pharmacodynamic Research in Animal Models

Preclinical research utilizing various animal models has been instrumental in characterizing the pharmacokinetic and pharmacodynamic profiles of this compound, often benchmarked against other neuromuscular blocking agents (NMBAs). These studies provide foundational data on the onset, duration, and nature of the neuromuscular block.

Detailed research in anesthetized animal models has offered significant insights. For instance, studies in the domestic pig evaluated the neuromuscular blocking effects of suxamethonium alongside competitive NMBAs like vecuronium and pancuronium. nih.gov Findings from these studies indicated that the relative time-course and order of potency of these drugs in the pig model corresponded well with published data in humans, suggesting that the pig may serve as a reliable model for obtaining neuromuscular blocking time-course data. nih.gov Succinylcholine (B1214915), also known as suxamethonium, is the only widely used depolarizing NMBA. msdvetmanual.com Its mechanism involves occupying postjunctional cholinergic receptors and causing prolonged depolarization of the endplate region, which renders the motor endplate unresponsive to the normal action of acetylcholine. msdvetmanual.com

In most animal species, succinylcholine has a rapid onset of action, typically between 20 to 50 seconds following intravenous administration, and a short duration of effect, usually lasting 5 to 10 minutes. msdvetmanual.com This is because it is rapidly hydrolyzed by pseudocholinesterases found in the plasma and liver. msdvetmanual.com Characteristically, its action is preceded by transient muscle fasciculations, although these can be attenuated by general anesthesia. msdvetmanual.com

Comparative studies in rats have also been conducted to understand the pharmacodynamics of suxamethonium, particularly in interaction with other drugs. Research on the interactions between suxamethonium and various anticholinesterases (edrophonium, pyridostigmine, and neostigmine) in anesthetized rats demonstrated that all three anticholinesterases prolonged the duration of the neuromuscular block. researchgate.net Such studies are crucial for understanding potential drug interactions and the underlying physiological mechanisms in a preclinical setting. researchgate.net The duration of action and effective dose for neuromuscular blockers in rats are often a fraction of those reported for humans, a key consideration when extrapolating preclinical data. researchgate.net

Early animal studies were also pivotal in the development of newer, non-depolarizing agents intended as alternatives to suxamethonium. njmr.in For example, initial animal research with rocuronium indicated that its lower potency was a factor in its quicker onset of action when compared to older agents like pancuronium and vecuronium. njmr.in

The tables below summarize comparative pharmacodynamic parameters observed in animal models.

Table 1: Comparative Pharmacodynamic Properties of Suxamethonium and Other NMBAs in Animal Models

| Agent | Animal Model | Key Pharmacodynamic Finding | Source |

|---|---|---|---|

| Suxamethonium | Domestic Pig | Time-course and potency data comparable to human data. | nih.gov |

| Suxamethonium | Rat | Baseline duration of block (90% suppression to 50% twitch recovery) and recovery index (25% to 75% twitch recovery) established for comparative purposes. | researchgate.net |

| Suxamethonium | General (Most Species) | Onset of action: 20–50 seconds; Duration of effect: 5–10 minutes. | msdvetmanual.com |

| Vecuronium | Rat, Cat, Monkey | More rapid onset and shorter duration of action compared to pancuronium. | hres.ca |

| Pancuronium | Domestic Pig | Slower onset and longer duration compared to suxamethonium. | nih.gov |

Mechanistic Investigations and Future Research Directions

Exploration of Non-Neuromuscular Receptor Interactions and Their Mechanistic Implications

While the primary activity of suxethonium (B1209625) is at the nicotinic acetylcholine (B1216132) receptors (nAChRs) of the muscle endplate, evidence indicates that its interactions are not confined to this site. derangedphysiology.comiiarjournals.org Research has identified effects on other receptor systems and cell types, which have significant mechanistic implications.

One of the recognized non-neuromuscular effects is its action on muscarinic acetylcholine receptors. derangedphysiology.com This interaction is believed to be responsible for the bradycardia sometimes observed following its administration, as suxethonium can exert a direct muscarinic agonist effect, particularly in children or with repeated doses. derangedphysiology.com

Studies have also explored suxethonium's influence on cell types outside the neuromuscular system. In one in vitro study, suxamethonium chloride was investigated for its effects on normal and cancerous breast cell lines. iiarjournals.org The findings indicated that increasing concentrations of the compound led to a decrease in the cell numbers of normal breast cells (MCF-10A) and MCF-7 breast cancer cells, but not the highly metastatic MDA-MB-231 cell line. iiarjournals.org However, it did not appear to affect the invasion, adhesion, or growth of the MDA-MB-231 cells. iiarjournals.org Another study looked at the effects of suxamethonium chloride on the survivability of human umbilical vein endothelial cells (HUVECs), further expanding the scope of its potential biological interactions. researchgate.net

Even within the neuromuscular junction, research has uncovered more complex actions. Suxamethonium has been shown to act on presynaptic nicotinic receptors located on nerve endings. nih.gov This interaction can modulate neurotransmitter release by increasing the inward calcium current, an effect that is blocked by tubocurarine. nih.gov This suggests that suxamethonium's ability to antagonize non-depolarizing blocks may be partly due to its enhancement of acetylcholine release from the nerve terminal. nih.gov Furthermore, patch-clamp studies on frog muscle have provided a detailed view of its interaction with the nicotinic receptor channel, revealing it to be a less potent agonist than acetylcholine, partly due to a lower affinity for the resting receptor and a reduced ability to activate it once bound. nih.gov These studies also characterized its function as a blocker of the open ion channel. nih.gov

In Vitro Studies on Broader Biological Activities (e.g., Antibacterial Activity Research)

To understand the full biological profile of suxethonium, researchers have conducted in vitro studies to screen for activities beyond its neuromuscular effects. A key area of such investigation has been its potential antibacterial properties, a relevant concern for any drug administered in a clinical setting.

A notable study tested the antibacterial effects of suxamethonium chloride and rocuronium (B1662866) bromide against a panel of six common bacteria using the disk diffusion method. dergipark.org.tr The results of this in vitro investigation were definitive: neither suxamethonium chloride nor rocuronium bromide exhibited any quantifiable antibacterial activity against the tested strains. dergipark.org.tr The study also confirmed that the presence of these muscle relaxants did not alter the efficacy of standard antibiotics. dergipark.org.tr

| Bacterial Strain | Observed Antibacterial Activity | Impact on Antibiotic Efficacy |

|---|---|---|

| Staphylococcus aureus | None | No change |

| Staphylococcus epidermidis | None | No change |

| Enterococcus faecalis | None | No change |

| Streptococcus pyogenes | None | No change |

| Pseudomonas aeruginosa | None | No change |

| Escherichia coli | None | No change |

Beyond antimicrobial research, other in vitro studies have explored different biological activities. As mentioned previously, research into the effects of suxamethonium chloride on breast cancer cell lines provides another example of investigations into its broader biological impact. iiarjournals.org These studies are crucial for identifying any unintended effects or potential new applications of the compound.

| Cell Line | Cell Type | Effect on Cell Number with Increasing Dose | Effect on Invasion and Adhesion |

|---|---|---|---|

| MCF-10A | Normal Breast Epithelial | Decreased | Not Reported |

| MCF-7 | Breast Cancer (Non-invasive) | Decreased | Not Reported |

| MDA-MB-231 | Breast Cancer (Highly Invasive) | No significant change | No effect |

Advanced Computational Modeling and Simulation in Suxethonium Bromide Pharmacology

The pharmacology of neuromuscular blocking agents is increasingly being studied through the lens of advanced computational modeling and simulation. These techniques offer a biophysically appropriate way to investigate the complex kinetics and dynamics at the neuromuscular junction that are difficult to observe directly. nih.govnih.gov

While much of the published modeling work focuses on non-depolarizing agents, the methodologies are directly applicable to understanding this compound. Monte Carlo simulations, for instance, have been used with realistic three-dimensional models of the synapse to explore the relationship between drug potency, diffusion, and the onset of neuromuscular block. nih.govnih.gov These models can incorporate factors like the high density of acetylcholine receptors and the specific geometry of the synapse, explaining how "buffered diffusion"—the binding of drug molecules to receptors as they diffuse into the synaptic cleft—can influence the speed of paralysis. nih.govnih.gov

Another application of computational modeling is in the design and evaluation of novel reversal agents. Molecular docking simulations, using programs like AutoDock Vina, have been employed to predict and analyze the binding conformations between succinylcholine (B1214915) and synthetic host molecules designed to encapsulate it. thno.org This approach is instrumental in the development of supramolecular antidotes, allowing researchers to visualize and quantify the interactions that lead to the inactivation of the drug. thno.org

Furthermore, kinetic modeling helps to reconcile discrepancies between in vivo and in vitro experimental results. arxiv.org Models that incorporate cyclic gating schemes of acetylcholine receptors and account for different ambient acetylcholine concentrations can more accurately describe the pharmacodynamics of neuromuscular blockers under various conditions. arxiv.org For suxethonium, such models could clarify the kinetics of receptor desensitization and the transition between Phase I and Phase II block.

Emerging Research Avenues in Depolarizing Neuromuscular Pharmacology

The field of depolarizing neuromuscular pharmacology is not static, with several emerging avenues of research promising to refine clinical practice and improve patient outcomes. A significant area of innovation is the development of specific antidotes for depolarizing agents. thno.org Unlike non-depolarizing blockers which can be reversed with acetylcholinesterase inhibitors or specific binding agents like sugammadex, succinylcholine has traditionally lacked a direct reversal agent. thno.orgnih.gov

Recent research has focused on supramolecular chemistry to address this gap. Scientists are designing host molecules, such as a water-soluble carboxylatopillar researchgate.netarene (WP researchgate.net), that can encapsulate succinylcholine with high affinity and selectivity. thno.org In vitro and in vivo studies have shown that such a host molecule can effectively reverse succinylcholine-induced depolarization and paralysis. thno.org This represents a major potential breakthrough, offering a way to actively terminate the effects of succinylcholine and manage its adverse effects. thno.orgacs.org

Another continuing research direction is the quest for an ideal non-depolarizing substitute for succinylcholine. researchgate.net The goal is to develop an agent with the rapid onset and short duration of succinylcholine but without its characteristic side-effect profile. researchgate.net The development and study of drugs like gantacurium (B1249894) and rapacuronium (B1238877) are part of this ongoing effort to find a safer alternative for rapid sequence intubation. researchgate.netoup.com

Finally, a broader understanding of nicotinic acetylcholine receptors is opening new perspectives. Research into the role of different nAChR subtypes, including those found outside the neuromuscular junction, and their involvement in processes like inflammation, is expanding the context of neuromuscular pharmacology. ijpsjournal.com Understanding how drugs like suxethonium interact with this wider network of receptors could uncover new clinical implications and therapeutic possibilities.

Q & A

Q. What are the standard protocols for synthesizing suxethonium bromide, and how is purity assessed in preclinical studies?

this compound synthesis typically involves esterification of choline derivatives with succinyl dichloride, followed by bromide salt formation. Purity assessment requires chromatographic methods (e.g., HPLC with UV detection) and spectroscopic verification (NMR for structural confirmation). Quantitative analysis of bromide ions can be performed via ion-selective electrodes or titration . For reproducibility, experimental sections in publications must detail solvent systems, reaction temperatures, and purification steps, as outlined in journal guidelines for chemical synthesis .

Q. What pharmacological mechanisms underlie this compound’s neuromuscular blocking effects?

this compound acts as a depolarizing neuromuscular blocker by binding to nicotinic acetylcholine receptors at the motor endplate, inducing sustained depolarization and muscle paralysis. Methodologically, receptor affinity is studied via radioligand binding assays, while electrophysiological techniques (e.g., patch-clamp) quantify ion channel effects. Comparative studies with succinylcholine should include enzyme kinetics to assess pseudocholinesterase metabolism .

Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?

Stability studies require controlled degradation experiments under stressors like heat, light, and humidity. High-performance liquid chromatography (HPLC) monitors degradation products, while mass spectrometry identifies breakdown pathways. Accelerated stability testing at 40°C/75% relative humidity over 6 months, compared to real-time data, is recommended. Statistical models (e.g., Arrhenius equation) predict shelf life .

Advanced Research Questions

Q. How can interspecies variability in this compound’s pharmacokinetics be addressed in translational research?

Dogs, for instance, exhibit prolonged apnea due to lower pseudocholinesterase activity compared to humans. Researchers should incorporate species-specific enzyme activity assays (e.g., Ellman’s method for cholinesterase quantification) and adjust dosing regimens using allometric scaling. In vitro models, such as liver microsomes, can predict metabolic differences .

Q. What strategies resolve contradictions in reported data on this compound’s cholinesterase inhibition potency?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme sources (human vs. animal plasma). Standardize protocols using WHO-recommended substrate concentrations (e.g., acetylthiocholine iodide) and validate results with positive controls (e.g., neostigmine). Meta-analyses of published IC₅₀ values, accounting for methodological variability, can clarify trends .

Q. How can biomarker monitoring (e.g., creatine phosphokinase, CPK) improve safety profiling in this compound studies?

Elevated CPK levels post-administration may indicate subclinical myotoxicity. Incorporate serial CPK measurements (via spectrophotometric assays) in animal models and clinical trials. Correlate CPK trends with histopathological findings (muscle biopsies) and adjust dosing thresholds to mitigate rhabdomyolysis risks. However, notes that CPK elevation alone may not predict adverse outcomes, necessitating multi-parameter monitoring .

Q. What novel analytical methods enhance detection of this compound’s metabolites in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., d₃-suxethonium) improves sensitivity and specificity. For tissue distribution studies, matrix-assisted laser desorption/ionization (MALDI) imaging provides spatial resolution of metabolites. Data analysis should include pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate clearance rates .

Methodological and Reporting Standards

Q. How should researchers document this compound’s experimental data to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines: report synthesis steps, characterization data (e.g., melting points, spectral peaks), and statistical analyses (mean ± SD, n ≥ 3). For in vivo studies, include animal strain, anesthesia protocols, and ethical approval codes. Raw datasets (e.g., chromatograms, kinetic curves) must be archived in supplementary materials .

Q. What regulatory considerations apply to this compound in cross-border collaborative research?

Compliance with the WHO’s International Nonproprietary Name (INN) system ensures consistency in chemical nomenclature. For clinical trials, align with ICH guidelines on Good Clinical Practice (GCP) and document substance registration (e.g., CAS 54063-57-9) in regulatory filings. Material transfer agreements (MTAs) must specify permitted uses in partner institutions .

Tables for Key Data

Table 1. Comparative Pharmacokinetics of this compound in Animal Models

| Species | Plasma Half-life (min) | Pseudocholinesterase Activity (U/L) | Apnea Duration (min) | Reference |

|---|---|---|---|---|

| Human | 2–3 | 5,000–10,000 | 3–5 | |

| Dog | 8–12 | 1,200–2,500 | 15–20 | |

| Rat | 4–6 | 3,000–6,000 | N/A |

Table 2. Common Analytical Methods for this compound Characterization

| Method | Purpose | Detection Limit | Key Parameters |

|---|---|---|---|

| HPLC-UV | Purity assessment | 0.1 µg/mL | Column: C18, λ = 210 nm |

| LC-MS/MS | Metabolite identification | 0.01 ng/mL | ESI+, MRM transitions |

| Ion Chromatography | Bromide quantification | 0.5 ppm | Eluent: 3.2 mM Na₂CO₃/1.0 mM NaHCO₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.